3-Oxa-1-azaspiro[4.5]decane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxa-1-azaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBYGREJMFPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286779 | |
| Record name | 3-Oxa-1-azaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-43-8 | |
| Record name | 3-Oxa-1-azaspiro[4.5]decane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxa-1-azaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione and Its Derivatives
Established Reaction Pathways for Spirocyclization
The formation of the spirocyclic core of 3-oxa-1-azaspiro[4.5]decane-2,4-dione and related structures relies on key ring-forming reactions. These methods include the cyclization of carefully designed precursors, the convergence of multiple components in a single step, and elegant tandem or cascade processes that build complexity rapidly.
Cyclization of Precursors: Mechanisms and Scope
A primary strategy for constructing spiro-heterocyclic systems involves the intramolecular cyclization of a suitably functionalized acyclic precursor. A key example is the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which share a similar spiro-oxazolidinone core. This transformation is achieved through a metal-catalyzed oxidative cyclization. nih.gov
Another approach involves the condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in the presence of concentrated sulfuric acid. This three-component reaction leads to the formation of 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net The use of 2,6-dimethylphenol as the aromatic component is critical to prevent side reactions like polymerization and to direct the cyclization to the desired spiro product. researchgate.net
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach offers high atom economy and procedural simplicity. The synthesis of azaspiro frameworks has significantly benefited from the development of novel MCRs. researchgate.net
One such strategy is the isocyanide-based multicomponent reaction (I-MCR). A robust method for synthesizing novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles involves the reaction between isocyanides, acetylenic esters, and 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivatives. nih.gov This catalyst-free, three-component reaction proceeds through the in-situ generation of a zwitterionic adduct from the isocyanide and the acetylenic ester, which then undergoes a coupling reaction to form the spiro architecture. researchgate.netnih.gov The process is noted for its broad substrate scope and high yields under straightforward thermal conditions. nih.gov
The following table summarizes a model three-component reaction for the synthesis of a spiro[4.4]nonatriene derivative, highlighting the versatility of MCRs in creating spirocyclic systems.
| Component 1 | Component 2 | Component 3 | Solvent | Temperature (°C) | Yield (%) | Ref |
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 4-Benzylidene-3-methylisoxazol-5(4H)-one | Toluene | 110 | 85 | nih.gov |
Tandem Reactions and Cascade Processes
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide an elegant and efficient pathway to complex molecules like spiro-heterocycles. These processes minimize waste and can lead to the rapid assembly of intricate molecular frameworks.
A notable example is a diastereoselective Au/Pd relay catalytic tandem cyclization used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process starts with a readily available enynamide, which undergoes a gold-catalyzed reaction to generate a furan-derived azadiene. This intermediate is then intercepted in a palladium-catalyzed [4+2] cycloaddition with a Pd-π-allyl dipole, which is generated from the decarboxylation of a vinyl benzoxazinone. This sequential catalysis strategy allows for the construction of the spirocyclic system under mild conditions with high diastereoselectivity. researchgate.net
Similarly, N-Heterocyclic Carbene (NHC) catalysis often enables domino processes. For instance, the synthesis of spirocyclohexane oxindoles can be achieved through an NHC-catalyzed [4+2] annulation of isatin-derived enals with α-cyano-β-methylenones, demonstrating a domino process with wide substrate tolerance. researchgate.net
Catalytic Approaches in Synthesis
Catalysis is fundamental to the modern synthesis of this compound and its analogs. Both metal-based catalysts and organocatalysts have been employed to facilitate key cyclization and annulation reactions, often with high levels of stereo- and enantioselectivity.
Metal-Catalyzed Cyclizations (e.g., Rh(II), Pd, Au, Cu)
Transition metals are widely used to catalyze the formation of spirocyclic frameworks due to their unique ability to activate substrates and orchestrate complex transformations.
Copper (Cu) Catalysis : A key step in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives is an intramolecular oxidative cyclization catalyzed by a copper salt. nih.govnih.gov Specifically, tetrakis(acetonitrile)copper(I) perchlorate (B79767) (Cu[(CH₃CN)₄]ClO₄) is used to catalyze the cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide precursors in the presence of an oxidant like bis(acetoxy)iodobenzene (PhI(OAc)₂). nih.gov This method provides a direct route to the spiro-dione core. nih.govnih.gov
Gold (Au) and Palladium (Pd) Catalysis : Relay catalysis involving both gold and palladium has been effectively used to synthesize 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This tandem process showcases the power of combining different metal catalysts to achieve a multi-step transformation in one pot, involving Au(I)-catalyzed cyclization followed by a Pd(0)-catalyzed cycloaddition. researchgate.net
The table below details the optimized conditions for the copper-catalyzed oxidative cyclization.
| Precursor | Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Ref |
| 2-Hydroxy-N-(4-hydroxyphenyl)acetamide | Cu[(CH₃CN)₄]ClO₄ (0.05 eq) | PhI(OAc)₂ (2 eq) | DCM | Room Temp | 72 | nih.gov |
Organocatalysis and N-Heterocyclic Carbene (NHC) Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal catalysis. N-Heterocyclic carbenes (NHCs) and chiral phosphoric acids are prominent examples of organocatalysts used in the synthesis of spirocyclic compounds. nih.govmdpi.com
NHCs are particularly versatile in synthesizing spirooxindole lactones, which are structurally analogous to the this compound system. NHCs can reverse the normal reactivity of aldehydes, generating key intermediates like Breslow intermediates or homoenolates. nih.govnih.gov These intermediates then participate in various annulation reactions.
[3+2] Annulation : NHC-catalyzed [3+2] annulation reactions are common. For instance, the reaction of N-substituted isatins with cinnamaldehydes, catalyzed by bis-benzimidazolinium NHC precursors, yields spirooxindole γ-lactones with high efficiency. rsc.org In some cases, cooperative catalysis, combining an NHC with a Lewis acid like lithium chloride, is necessary to achieve high levels of enantioselectivity in the annulation of enals with isatins. nih.gov
[4+2] Annulation : Asymmetric [4+2] annulation of in-situ generated oxindole-embedded o-quinone methides with aldehydes can be catalyzed by NHCs to produce enantioenriched spirooxindole lactones in high yields and excellent enantioselectivity. rsc.org
Phosphoric acid catalysis has also been applied in the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition of cyclopropylamines with olefins, showcasing a metal-free approach that aligns with green chemistry principles. mdpi.com
The following table provides examples of NHC-catalyzed reactions for the synthesis of related spiro compounds.
| Reaction Type | NHC Precursor/Catalyst | Reactant 1 | Reactant 2 | Yield (%) | Enantiomeric Excess (ee) (%) | Ref |
| [4+2] Annulation | Chiral triazolium salt | Oxindole-embedded o-quinone methide | Aldehyde | up to 98 | >99 | rsc.org |
| [3+2] Annulation | Bis-benzimidazolinium chloride | N-substituted isatin | Cinnamaldehyde | up to 98 | N/A (racemic) | rsc.org |
| [3+2] Annulation | Chiral triazolium salt + LiCl | Isatin | α,β-Unsaturated aldehyde | >90 (for many examples) | >90 | nih.gov |
Photocatalysis and Electrocatalysis in Spiro Compound Synthesis
In recent years, visible-light-induced photoredox catalysis has emerged as a powerful and sustainable strategy for generating radicals under mild conditions, proving highly effective for constructing complex spirocyclic frameworks. acs.org This approach offers a green alternative to traditional methods, minimizing the use of hazardous reagents. mdpi.com
Researchers have successfully developed a highly efficient ortho-dearomative cyclization reaction between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate derivatives using visible light photoredox catalysis. acs.org In the presence of a catalytic amount (1 mol %) of fac-Ir(ppy)₃, a variety of spiro[4.5]deca-1,7,9-trien-6-ones were synthesized in moderate to excellent yields. acs.org This method demonstrates scalability, as a 3 mmol scale reaction proceeded smoothly to give the desired product in 84% yield with a catalyst loading as low as 0.1 mol %. acs.org
Another innovative strategy involves the photocatalytic construction of spiro-compounds through radical dearomatization cascades. researchgate.net This method can achieve the tandem formation of multiple C-O, C-C, and C-N bonds from simple starting materials, providing a streamlined approach to highly decorated three-dimensional frameworks. researchgate.net Furthermore, the synergistic use of photocatalysis and organocatalysis has been employed for the [3+2] cycloaddition of cyclopropylamines with olefins, yielding 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com This photocatalytic method is noted for its favorable green chemistry characteristics. mdpi.com
| Catalyst | Reactants | Product Type | Yield | Key Features |
| fac-Ir(ppy)₃ | Diethyl 2-bromo-2-(2-methoxybenzyl)malonate and various alkynes | spiro[4.5]deca-1,7,9-trien-6-ones | 60-90% | Mild conditions, low catalyst loading, scalable. acs.org |
| Not specified | Bifunctional oxime esters and carbonates | Dearomatized spiro-imine scaffolds | Not specified | Tandem bond formation (C-O, C-C, C-N). researchgate.net |
| Organic phosphoric acid / Photocatalyst-free | 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | 2-amino-spiro[4.5]decane-6-ones | up to 88% | High diastereoselectivity, green characteristics. mdpi.com |
Diastereoselective and Enantioselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical and materials science applications. The development of diastereoselective and enantioselective methods for constructing spiro[4.5]decane skeletons has been a significant area of research.
Various strategies have been developed to control the stereochemical outcome of reactions forming spiro[4.5]decane systems. One effective approach involves catalyst and solvent control in acid-catalyzed condensations. For instance, the synthesis of substituted spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones from 6-styryl-4-aryldihydropyrimidin-2-ones and resorcinols can be directed to yield diastereomerically pure products. nih.govnih.gov The choice between acid catalysts like methanesulfonic acid and p-toluenesulfonic acid, along with the solvent system, dictates the stereoselectivity of the cyclization. nih.govnih.gov
Another powerful strategy is the use of cooperative catalysis. A novel [3+2] cycloaddition reaction has been developed using a combination of photocatalysis and organic phosphoric acid catalysis to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method exhibits excellent diastereoselectivity, achieving ratios greater than 99:1. mdpi.com Similarly, palladium-catalyzed asymmetric (4+2) dipolar cyclizations have been used to construct chiral spiro-indenes, which bear an all-carbon quaternary stereocenter, with high diastereoisomer ratios (up to 19:1 dr). oaepublish.com
| Reaction Type | Reactants | Catalyst/Conditions | Stereoselectivity | Product |
| Acid-catalyzed condensation | 6-styryl-4-aryldihydropyrimidin-2-ones and resorcinols | Methanesulfonic acid vs. p-toluenesulfonic acid | Diastereomerically pure products | spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones nih.govnih.gov |
| [3+2] Cycloaddition | 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Cooperative photocatalysis and organic phosphoric acid | >99:1 d.r. | 2-amino-spiro[4.5]decane-6-ones mdpi.com |
| (4+2) Dipolar Cyclization | Vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones | Pd-catalyst with chiral ligand | up to 19:1 d.r. | Chiral spiro-indenes oaepublish.com |
The synthesis of single-enantiomer spiro compounds relies heavily on the use of chiral auxiliaries and catalysts. These agents create a chiral environment that directs the formation of one enantiomer over the other.
In the asymmetric synthesis of spiro[4.5]decane derivatives, chiral catalysts play a pivotal role. For example, the palladium-catalyzed asymmetric (4+2) dipolar cyclization of vinylbenzoxazinanones utilizes a chiral diphosphine ligand in conjunction with the palladium precatalyst. oaepublish.com This combination is crucial for achieving high enantioselectivities, with reported enantiomeric excess (ee) values up to 97%. oaepublish.com Similarly, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones employs a BINOL-derived phosphoric acid as a chiral organocatalyst to achieve stereocontrol. mdpi.com
Chiral auxiliaries are another cornerstone of asymmetric synthesis. youtube.com They are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed. While the provided literature focuses more on chiral catalysts for spiro compound synthesis, the principles of chiral auxiliaries are broadly applicable in organic synthesis for creating enantiomerically pure products.
| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) |
| Pd₂(dba)₃·CHCl₃ / Chiral diphosphine ligand | Asymmetric (4+2) dipolar cyclization | Chiral spiro-indenes | up to 97% |
| BINOL-derived phosphoric acid | [3+2] Cycloaddition | 2-amino-spiro[4.5]decane-6-ones | Not specified, but high d.r. |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of complex heterocyclic compounds. mdpi.com
Visible-light photocatalysis stands out as a prime example of a green synthetic method. acs.org It often operates at ambient temperature, reduces the need for harsh reagents, and utilizes light as a renewable energy source. acs.orgmdpi.com The photocatalytic synthesis of spiro[4.5]decanes exemplifies this, offering an efficient and more sustainable pathway. acs.orgmdpi.com
Microwave-assisted organic synthesis is another powerful green chemistry tool that accelerates reaction rates and often improves yields for the synthesis of spiro heterocycles. rsc.org This technique can significantly reduce reaction times compared to conventional heating methods. The use of environmentally benign solvents, or even solvent-free conditions, further enhances the green credentials of a synthetic protocol. mdpi.com For instance, some green methodologies for synthesizing heterocyclic compounds utilize ionic liquids as recyclable solvents or employ solid-state grinding techniques to avoid solvents altogether. mdpi.com These approaches, while not yet explicitly detailed for this compound in the reviewed sources, represent the forefront of sustainable synthetic chemistry and are highly applicable to the manufacturing of its analogues.
Chemical Reactivity and Derivatization Strategies for the 3 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Core
Functional Group Interconversions on the Spiro[4.5]decane Scaffold
Modifications to the carbocyclic portion of the 3-oxa-1-azaspiro[4.5]decane-2,4-dione system are crucial for tuning its physicochemical properties, such as lipophilicity and solubility. While direct studies on the title compound are limited, strategies employed for analogous spirocyclic systems can be extrapolated. For instance, the synthesis of oxa-spirocycles has been achieved through methods like iodocyclization, indicating that functional groups amenable to such reactions can be introduced and further manipulated. rsc.orgnih.gov
The presence of a cyclohexane (B81311) ring allows for a variety of transformations, assuming appropriate precursors are used in the synthesis of the spirocycle. These could include:
Introduction of Unsaturation: Dehydrogenation reactions could introduce double bonds into the cyclohexane ring, leading to analogs with altered geometry and electronic properties.
Substitution Reactions: Functional groups on the cyclohexane ring, introduced during the synthesis of the spirocycle's precursor, could be subjected to substitution reactions. For example, a hydroxyl group could be converted to a leaving group for nucleophilic substitution, or a ketone could undergo reduction or reductive amination.
Ring Contraction/Expansion: Under specific conditions, rearrangements of the carbocyclic ring could be envisioned, although this would represent a more complex transformation.
The synthesis of related spiro compounds, such as multifunctional spirocyclic azetidines from cyclic carboxylic acids, highlights the potential for a wide range of functional group manipulations on the carbocyclic part of the spiro system. nih.gov
Reactions at the Dione (B5365651) Moiety (C2 and C4)
The oxazolidine-2,4-dione ring contains two carbonyl groups at the C2 and C4 positions, which are key sites for chemical reactions. This dione moiety is analogous to that found in other heterocyclic systems like hydantoins and thiazolidinediones, and its reactivity is well-documented. acs.orgnih.gov The oxazolidine-2,4-dione system is generally stable but can undergo reactions under specific conditions. pharmaguideline.com
Common reactions involving the dione moiety include:
Hydrolysis: The imide and ester functionalities within the oxazolidine-2,4-dione ring are susceptible to hydrolysis under acidic or basic conditions. This would lead to ring opening and the formation of an α-hydroxy carboxylic acid derivative.
Reduction: The carbonyl groups can be selectively reduced. For instance, the use of mild reducing agents might target one carbonyl over the other, leading to hydroxylated products.
Addition Reactions: The carbonyls can undergo addition reactions with various nucleophiles. For example, Grignard reagents and organolithium compounds have been shown to add to the carbonyls of 3,5-disubstituted-1,3-oxazolidine-2,4-diones. acs.org
Condensation Reactions: The active methylene (B1212753) group adjacent to the carbonyls (if present on a substituent at C5) can participate in condensation reactions, such as Knoevenagel or aldol (B89426) condensations.
The reactivity of the dione can be influenced by substituents on the nitrogen atom and the spiro carbon, which can alter the electron density and steric accessibility of the carbonyl groups.
Transformations Involving the Nitrogen and Oxygen Heteroatoms
The nitrogen and oxygen heteroatoms within the this compound core are fundamental to its structure and reactivity.
N-Alkylation and N-Arylation: The nitrogen atom of the oxazolidinedione ring is a nucleophilic center and can be readily alkylated or arylated. This is a common strategy for introducing diversity into related heterocyclic systems. For example, N-alkylation of oxazolidine-2,4-diones has been used to synthesize a variety of derivatives. researchgate.net In the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, the nitrogen atom is alkylated using a base like DBU and a halogenated hydrocarbon. researchgate.netnih.gov
Reactions Involving the Oxygen Atom: The oxygen atom is part of an ester linkage within the ring and is less prone to direct transformations without ring opening. However, its presence influences the electronic properties of the adjacent C2 carbonyl group.
The table below summarizes some potential N-alkylation reactions based on methodologies used for similar heterocyclic compounds.
| Reagent | Conditions | Product Type | Reference |
| Alkyl Halides | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl-3-oxa-1-azaspiro[4.5]decane-2,4-dione | Inferred from researchgate.net |
| Aryl Boronic Acids | Copper or Palladium Catalyst, Base | N-Aryl-3-oxa-1-azaspiro[4.5]decane-2,4-dione | Inferred from general N-arylation methods |
| Michael Acceptors | Base | N-Michael Adduct | Inferred from general Michael addition chemistry |
Ring-Opening and Rearrangement Mechanisms
The this compound ring can undergo ring-opening reactions under various conditions, primarily through the cleavage of the ester or imide bonds.
Hydrolytic Ring Opening: As mentioned previously, hydrolysis is a common ring-opening pathway. Under basic conditions, saponification of the ester at C2 would occur, followed by potential decarboxylation. Acidic conditions would also lead to hydrolysis, yielding the corresponding α-hydroxy-α-cyclohexyl carboxylic acid and ammonia (B1221849) (or a primary amine if the nitrogen is substituted). The parent oxazolidine (B1195125) ring is known to be prone to hydrolysis. wikipedia.org
Aminolysis: Reaction with amines could lead to the opening of the ester bond, forming an amide and a hydroxyl group.
Rearrangements: While specific rearrangements for this spirocycle are not documented, related systems can undergo rearrangements. For instance, the Curtius rearrangement of β-hydroxy carbonyl substrates has been used to form 4,5-disubstituted oxazolidin-2-ones, suggesting that under certain synthetic conditions, rearrangements could be a competing pathway. mdpi.com
The stability of the spirocyclic system will largely depend on the reaction conditions and the nature of any substituents present on the ring system.
Introduction of Peripheral Diversity (e.g., aromatic, alkyl substituents)
The introduction of peripheral diversity is a key strategy in drug discovery and materials science to modulate the properties of a core scaffold. For the this compound system, diversity can be introduced at several positions.
Substitution on the Nitrogen Atom: As discussed in section 3.3, the nitrogen atom is a prime location for introducing a wide range of alkyl and aromatic substituents through N-alkylation and N-arylation reactions. This has been demonstrated in the synthesis of derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, where various substituted benzyl (B1604629) and other groups have been attached to the nitrogen. nih.gov
Substitution on the Cyclohexane Ring: The synthesis of the spirocycle itself can be designed to incorporate substituents on the cyclohexane ring. For example, starting from a substituted cyclohexanone (B45756) in a multi-step synthesis could yield a final product with peripheral diversity on the carbocyclic ring. The synthesis of spirotetramat, a pesticide with a related 1-azaspiro[4.5]decane core, and its metabolites, such as 3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione, showcases the incorporation of aromatic and methoxy (B1213986) groups. acs.orgnih.govnih.gov
Substitution at the C5 Position: The C5 position of the oxazolidinedione ring is part of the spiro center and is already substituted by the cyclohexane ring. Further substitution at this position would be challenging without significantly altering the synthetic route.
The following table provides examples of how peripheral diversity has been introduced in related spirocyclic systems, which could be applicable to the this compound core.
| Position of Substitution | Type of Substituent | Synthetic Strategy | Reference |
| Nitrogen (N1) | Alkyl, Benzyl | N-Alkylation with alkyl/benzyl halides | researchgate.netnih.govnih.gov |
| Nitrogen (N1) | (4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl | Click chemistry on an N-propargyl precursor | nih.gov |
| Cyclohexane Ring | Methoxy | Use of a methoxy-substituted cyclohexanone precursor | Inferred from nih.govnih.gov |
| Cyclohexane Ring | Aromatic (e.g., 2,5-dimethylphenyl) | Incorporated as part of the synthesis of the spirocyclic core | acs.orgnih.gov |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques Applied to 3-Oxa-1-azaspiro[4.5]decane-2,4-dione and its Derivatives
A suite of spectroscopic methods is employed to piece together the molecular puzzle of this compound. Each technique offers unique insights, and their combined application allows for unambiguous structural confirmation and stereochemical assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex three-dimensional structure of spirocyclic compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is essential for the complete assignment of all proton and carbon signals and for establishing the stereochemistry of the molecule.
In the ¹H NMR spectrum of a this compound derivative, the protons of the cyclohexane (B81311) ring typically appear as a complex series of multiplets in the aliphatic region. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation. For instance, axial protons generally resonate at a higher field (lower ppm) compared to their equatorial counterparts. The vicinal coupling constants (³JHH) are particularly informative; a large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.
The ¹³C NMR spectrum provides information on the number of unique carbon environments. The two carbonyl carbons (C2 and C4) of the dione (B5365651) ring are readily identified by their characteristic downfield chemical shifts, typically in the range of 170-180 ppm. The spiro carbon (C5) is also a key diagnostic signal.
Advanced 2D NMR techniques are crucial for definitive assignments.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connectivity within the cyclohexane and the five-membered heterocyclic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyls and the spiro center, by observing their correlations with nearby protons.
For example, in related spirocyclic systems, HMBC correlations from the protons on C6 and C10 of the cyclohexane ring to the spiro carbon C5 are critical for confirming the spirocyclic junction. The stereochemical assignment at the spiro center can be further investigated using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space, providing crucial information about the relative configuration of the molecule.
| Technique | Application for this compound | Typical Data/Observations |
| ¹H NMR | Determines proton environments and their connectivities. | Complex multiplets for cyclohexane protons; distinct signals for protons on the five-membered ring. |
| ¹³C NMR | Identifies the number of unique carbon atoms. | Downfield signals for C=O groups (~170-180 ppm); signal for the spiro carbon. |
| COSY | Maps out H-H coupling networks. | Cross-peaks confirm vicinal proton relationships within each ring. |
| HSQC | Correlates directly bonded C-H pairs. | Assigns carbon signals based on attached proton resonances. |
| HMBC | Shows long-range (2-3 bond) C-H correlations. | Confirms connectivity around quaternary carbons (spiro center, carbonyls). |
| NOESY/ROESY | Detects through-space proton interactions. | Establishes relative stereochemistry by identifying spatially proximate protons. |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion ([M+H]⁺ or [M+Na]⁺). rsc.org
The fragmentation of the molecular ion in the mass spectrometer can provide valuable clues about the structure. For the this compound scaffold, characteristic fragmentation pathways would likely involve the cleavage of the five-membered dione ring. Common fragmentation patterns could include:
Loss of CO₂ (44 Da) or CO (28 Da) from the dione moiety.
Retro-Diels-Alder type reactions or other ring-opening mechanisms of the cyclohexane ring, leading to the loss of ethylene or other neutral fragments.
Cleavage at the spiro junction , which can lead to fragments representing each of the constituent rings.
For instance, in the mass spectrum of the related compound 2-Azaspiro[4.5]decane-1,3-dione, specific fragmentation ions are observed that confirm the presence of the spirocyclic structure. massbank.eu Analyzing these fragmentation patterns allows researchers to confirm the integrity of the synthesized molecule and distinguish it from potential isomers.
| Ionization Technique | Information Obtained | Expected m/z for C₈H₁₁NO₃ |
| HRMS (ESI) | Accurate mass and elemental composition. | [M+H]⁺: 170.0761, [M+Na]⁺: 192.0580 |
| MS/MS (Tandem MS) | Structural information from fragmentation patterns. | Fragments corresponding to loss of CO, CO₂, and cleavage of the spiro rings. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. wiley.com For this compound, these techniques are particularly useful for confirming the presence of the key carbonyl and amine/amide functionalities.
The IR spectrum is expected to show strong, characteristic absorption bands for the dione functional group.
C=O Stretching: The two carbonyl groups in the five-membered ring will give rise to strong absorption bands. Anhydride-like systems or imides typically show two C=O stretching bands due to symmetric and asymmetric stretching. For a succinimide-like structure, these bands are often observed around 1700 cm⁻¹ and 1770 cm⁻¹.
N-H Stretching: A sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amide (lactam).
C-O Stretching: A band corresponding to the C-O-C stretch of the ether linkage within the five-membered ring would be expected in the 1000-1300 cm⁻¹ region.
C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretches of the sp³ hybridized carbons in the cyclohexane ring.
Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the less polar C-C bonds of the carbocyclic ring may produce more prominent signals in the Raman spectrum. wiley.com
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |
| Carbonyl (C=O) | Asymmetric Stretch | ~1770 | Strong |
| Carbonyl (C=O) | Symmetric Stretch | ~1700 | Strong |
| Amide (N-H) | Stretch | ~3200-3400 | Medium, Sharp |
| Ether (C-O-C) | Stretch | ~1000-1300 | Medium |
| Alkane (C-H) | Stretch | ~2850-2960 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by mapping the electron density of a crystalline sample. This technique yields precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a static snapshot of the molecule's conformation in the solid state.
For spirocyclic compounds like this compound, X-ray crystallography can:
Unequivocally confirm the spirocyclic nature of the molecule.
Determine the precise geometry of both the five-membered heterocyclic ring and the six-membered carbocyclic ring. For instance, it can show whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation.
Provide detailed measurements of bond lengths and angles, which can reveal strain or unusual electronic effects within the molecule.
Elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygens.
Studies on related oxaspiro[4.5]decane systems have utilized X-ray diffraction to confirm their molecular structures. mdpi.com For example, in the crystal structure of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, the analysis confirmed that the molecule consists of a phenyl ring connected to a 6,10-dioxaspiro[4.5]decane-7,9-dione group, with the cyclopentane ring being nearly planar. mdpi.com Such analyses provide a solid foundation for understanding the structure of the title compound.
| Structural Parameter | Information Provided by X-ray Crystallography |
| Connectivity | Unambiguous confirmation of the atomic connections and spiro junction. |
| Bond Lengths | Precise measurement of all bond distances (e.g., C=O, C-N, C-O, C-C). |
| Bond Angles | Precise measurement of all bond angles, revealing ring strain. |
| Conformation | Defines the solid-state conformation (e.g., chair conformation of the cyclohexane ring). |
| Stereochemistry | Determines the relative and absolute configuration of chiral centers. |
| Intermolecular Forces | Identifies hydrogen bonding and other non-covalent interactions in the crystal lattice. |
Conformational Analysis and Ring Dynamics of the Spiro[4.5]decane System
The cyclohexane ring is most stable in a chair conformation, which minimizes both angular and torsional strain. However, in a spirocyclic system, the fusion to the five-membered ring can introduce additional strain, potentially leading to distorted chair conformations or the presence of other conformers like twist-boats in equilibrium. The five-membered 3-oxa-1-azaspiro ring is not planar and will likely adopt an envelope or twist conformation to relieve torsional strain.
The spiro fusion itself creates a rigidifying effect, restricting the conformational flexibility that would be present in the individual, unfused rings. The relative orientation of the two rings is fixed, but the cyclohexane ring can still undergo ring inversion (chair-flip). The energy barrier for this inversion may be different from that of unsubstituted cyclohexane due to the presence of the spiro ring. Variable-temperature NMR studies can be used to investigate these dynamic processes by observing the coalescence of signals as the rate of conformational exchange increases with temperature.
Chiroptical Properties and Stereoisomerism
The spiro carbon atom (C5) in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). Spiro compounds are a well-known class of chiral molecules where chirality arises from the rigid, non-planar arrangement of the two rings around the common spiroatom. wikipedia.org
The stereoisomerism of these compounds can be studied using chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD). These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. The resulting spectra (CD or ORD curves) are highly sensitive to the three-dimensional arrangement of atoms and can be used to:
Distinguish between enantiomers.
Determine the absolute configuration of a chiral center, often by comparing experimental spectra to those predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT).
For example, the absolute configuration of natural psammaplysin derivatives, which contain a spiroisoxazoline unit, has been determined based on the sign of their optical rotation and by comparing their electronic circular dichroism (ECD) spectra with known compounds. researchgate.net A similar approach could be applied to enantiomerically pure samples of this compound to assign its absolute configuration.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure, stability, and reactivity of a molecule. For 3-Oxa-1-azaspiro[4.5]decane-2,4-dione, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would also yield key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the compound. A larger gap generally implies higher stability.
Furthermore, these calculations can determine the distribution of electron density and generate an electrostatic potential map, which highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the carbonyl oxygens and the oxygen in the oxazolidine-2,4-dione ring would be expected to be electron-rich, while the hydrogen on the nitrogen atom would be electron-poor, making it a potential hydrogen bond donor.
Molecular Modeling and Simulations for Conformational Landscapes
The spirocyclic nature of this compound, which features a cyclohexane (B81311) ring fused to an oxazolidine-2,4-dione ring via a shared spiro carbon, imposes significant conformational constraints. Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape of such molecules.
These simulations can identify the most stable low-energy conformers. For the cyclohexane ring, chair and boat conformations are possible, with the chair form typically being more stable. The specific orientation of the oxazolidine-2,4-dione ring relative to the cyclohexane ring would be a key area of investigation. Computational conformational analysis of related spiro compounds has shown that specific orientations can be stabilized by intramolecular interactions, such as hydrogen bonds. Knowledge of the preferred conformation is crucial for understanding how the molecule might interact with biological targets.
Structure-Activity Relationship (SAR) Insights from Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. While specific SAR studies on this compound are not documented, computational approaches applied to analogous systems provide a framework for how such an analysis would proceed. For instance, studies on 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have successfully used computational methods to understand their activity as δ opioid receptor agonists. nih.govnih.gov Similarly, research on 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has provided insights into their antitumor properties. nih.gov
For this compound, a computational SAR study would involve generating a library of virtual derivatives by modifying specific positions on the scaffold, such as substituting different chemical groups on the cyclohexane ring or the nitrogen atom. By calculating various molecular descriptors (e.g., steric, electronic, and lipophilic properties) for each derivative and correlating them with predicted or experimentally determined biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. This model would help identify the key structural features responsible for a desired activity.
Pharmacophore Modeling and Ligand Design Principles (excluding specific clinical outcomes)
Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a ligand based on the this compound scaffold would typically include features such as hydrogen bond donors (the N-H group), hydrogen bond acceptors (the carbonyl oxygens and the ring oxygen), and hydrophobic regions (the cyclohexane ring).
Computational studies on related spirocyclic compounds have utilized this approach. For example, in the design of 5-HT1A receptor agonists based on 1-oxa-4-thiaspiro[4.5]decane derivatives, molecular modeling was used to identify key interactions with the receptor. unimore.it A similar approach for this compound would involve docking the molecule into the active site of a target protein to identify the optimal binding pose and the critical interactions. This information is invaluable for designing new ligands with improved potency and selectivity, guiding the synthesis of novel compounds by ensuring they possess the necessary features for effective target binding.
Exploration of Chemical Space Using Computational Methods
Computational methods allow for the vast exploration of chemical space around a core scaffold like this compound. This involves generating large virtual libraries of related compounds by systematically varying substituents and ring structures. These virtual libraries can then be screened in silico against various biological targets or for desired physicochemical properties (e.g., solubility, membrane permeability).
High-throughput virtual screening, often employing docking simulations and machine learning models, can rapidly identify promising candidates from a library of millions of virtual compounds. This computational exploration can uncover novel chemotypes and guide synthetic efforts toward molecules with a higher probability of success. For instance, high-throughput screening of a chemical library led to the identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as a novel agonist chemotype, demonstrating the power of this approach. nih.gov Applying these methods to the this compound scaffold could reveal its potential for various therapeutic applications by systematically mapping out its accessible and biologically relevant chemical space.
Applications As a Molecular Scaffold and Building Block in Chemical Synthesis
Utilization in the Synthesis of Complex Natural Products and Analogues
The spirocyclic framework is a common feature in a multitude of natural products exhibiting potent biological activities. Although direct evidence of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione's use in natural product synthesis is not yet prevalent in scientific literature, the structural similarities to other spirocyclic precursors, such as those used in the synthesis of psammaplysins, suggest its potential utility. rsc.orgresearchgate.net The psammaplysins are marine-derived natural products known for their unusual spiroisoxazoline-oxepine unit. researchgate.net The development of synthetic routes to analogues of such natural products could potentially involve spirocyclic building blocks like this compound to explore structure-activity relationships.
Role in the Development of Compound Libraries for Research Screening
The creation of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. Spirocyclic compounds are highly valued in this context due to their structural complexity and novelty, which can lead to the identification of new biological activities. nih.gov The this compound scaffold offers a unique starting point for generating a library of derivatives. The dione (B5365651) functionality and the secondary amine provide reactive handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the exploration of a broad chemical space. For instance, derivatives of the related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized and evaluated for their antitumor activities, demonstrating the potential of this class of compounds in medicinal chemistry. nih.govnih.gov
Table 1: Potential Diversification Points of this compound for Compound Libraries
| Position | Functional Group | Potential Reactions |
| N1 | Secondary Amine | Alkylation, Acylation, Arylation, Sulfonylation |
| C2, C4 | Carbonyl | Reduction, Grignard addition, Wittig reaction |
| Cyclohexyl Ring | C-H bonds | Halogenation, Oxidation |
Precursor for Diverse Heterocyclic Frameworks
The strained and reactive nature of the dione ring within the this compound structure makes it a plausible precursor for a variety of other heterocyclic systems. Ring-opening and ring-transformation reactions could lead to the formation of novel and complex heterocyclic frameworks. For example, reactions with binucleophiles could potentially yield fused or bridged ring systems. The synthesis of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, from a related keto sulfone demonstrates the principle of using spirocyclic precursors to access novel heterocyclic structures. researchgate.net While specific examples involving this compound are yet to be reported, the chemical principles support its potential in this area.
Applications in Materials Science (general structural role)
In materials science, rigid and well-defined molecular building blocks are crucial for the design of polymers and functional materials with specific properties. Spirocyclic compounds, due to their fixed three-dimensional structures, can impart unique characteristics to polymeric materials, such as increased thermal stability and altered solubility. The incorporation of spirocyclic units can influence the packing and morphology of polymer chains. While the direct application of this compound in materials science is not documented, the use of other spirocyclic diols and diones in polymer chemistry suggests its potential. nih.gov For instance, spirocyclic diols have been used to create chemically recyclable poly(β-thioether ester)s. nih.gov The dione functionality of this compound could also be exploited for polymerization reactions, potentially leading to novel polyamides or other condensation polymers with unique properties.
Biological Relevance and Mechanistic Investigations Excluding Clinical Human Trial Data and Safety
Molecular Interactions with Biological Targets (e.g., enzymes, receptors)
While direct molecular interaction studies for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione are not documented, the broader class of spiro-succinimide and spiro-hydantoin derivatives has been shown to interact with a range of biological targets. nih.gov These interactions are largely dictated by the substituents on the core scaffold.
For instance, spiro-hydantoin derivatives have been identified as inhibitors of enzymes such as histone deacetylases (HDACs) and p300/CBP histone acetyltransferases. The hydantoin (B18101) ring can form crucial hydrogen bonds within the active site of these enzymes. Other related spiro compounds have shown affinity for G-protein coupled receptors (GPCRs), such as the delta-opioid receptor, where the spiro scaffold helps to orient the pharmacophoric elements for receptor binding. nih.gov The well-known diuretic, Spironolactone, which contains a spiro-lactone structure, acts by competitively inhibiting the mineralocorticoid receptor.
The succinimide (B58015) ring within the this compound structure is a key feature. Succinimide derivatives are known to participate in various biological interactions, including acting as enzyme inhibitors and receptor ligands. nih.gov
In Vitro Studies on Target Engagement and Modulation
In vitro studies on analogues of this compound have demonstrated a wide array of biological effects. For example, certain spiro-hydantoin derivatives have been shown to inhibit cancer cell proliferation in various cell lines.
One area of significant research for related compounds is their activity as aldose reductase inhibitors, which is relevant in the context of diabetic complications. Although specific data for this compound is unavailable, the general spiro-hydantoin scaffold has been a key area of investigation for this target.
The table below summarizes the in vitro activities of some representative spiro-hydantoin and related spirocyclic compounds.
| Compound Class/Derivative | Biological Target/Assay | Observed Effect |
| Spiro-hydantoin derivatives | p300/CBP Histone Acetyltransferase | Enzymatic and cellular inhibition |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | Delta-Opioid Receptor (DOR) | Submicromolar agonist potency in reducing cAMP |
| Spiro-oxindole derivatives | Antiviral (Tobacco Mosaic Virus) | Curative and protection activities |
| Spiro-succinimide derivatives | Various cancer cell lines | Antitumor activity |
This table presents data for structurally related compounds, not for this compound itself.
Mechanism-Based Studies of Biological Activity (e.g., enzyme inhibition pathways)
The mechanism of action for spiro-succinimide and spiro-hydantoin compounds is diverse and dependent on the specific biological target. For enzyme inhibitors, the mechanism often involves the spirocyclic core positioning key functional groups to interact with the enzyme's active site. For example, in the inhibition of histone acetyltransferases by spiro-hydantoins, the molecule occupies a specific binding pocket, leading to a blockade of substrate access.
In the case of spironolactone, a spiro-lactone, the mechanism is competitive antagonism of the mineralocorticoid receptor. It binds to the receptor, preventing the natural ligand, aldosterone, from binding and initiating the signaling cascade that leads to sodium and water retention. This competitive inhibition is a common mechanism for receptor-targeting drugs.
For spiro-succinimide derivatives showing antitumor properties, proposed mechanisms can include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. The rigid spiro structure is thought to contribute to the selectivity and potency of these interactions.
Structural Basis of Bioactivity and Selectivity
The bioactivity and selectivity of spirocyclic compounds like this compound are intrinsically linked to their three-dimensional structure. The spiro center creates a fixed orientation of the two fused rings, which can lead to a higher affinity and selectivity for a specific biological target compared to more flexible, linear molecules.
The PubChem database entry for this compound indicates a specific chemical structure (C8H11NO3) with a defined spatial arrangement. nih.gov Modifications to this core structure, such as the addition of different substituents on the cyclohexane (B81311) or succinimide rings, would be expected to significantly alter its biological activity. For example, in other spiro-hydantoin series, the nature and position of substituents on an aromatic ring attached to the core can dramatically influence potency and selectivity for a given target.
The structural rigidity of the spirocyclic scaffold is a key determinant of its pharmacological profile, and this is a central concept in the design of new therapeutic agents based on this framework.
Comparative Analysis with Related Spirocyclic Scaffolds in Biological Contexts
The this compound scaffold can be compared to several other biologically active spirocyclic systems.
Spiro-oxindoles: These compounds, which feature a spiro-fused oxindole (B195798) moiety, have shown a broad range of activities, including potent inhibition of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. The structural differences between the succinimide ring in this compound and the oxindole system are significant, leading to different spatial arrangements and electronic properties.
1,3,8-Triazaspiro[4.5]decane-2,4-diones: These analogues, which have an additional nitrogen in the cyclohexane ring, have been identified as novel agonists for the delta-opioid receptor. nih.gov This highlights how the heteroatom composition of the spirocyclic system can dramatically shift the biological target from enzymes to receptors.
The table below provides a comparative overview of the primary biological activities reported for different spirocyclic scaffolds.
| Spirocyclic Scaffold | Primary Reported Biological Activities |
| This compound | Data not available |
| Spiro-hydantoins | Anticonvulsant, Antitumor, Enzyme Inhibition |
| Spiro-succinimides | Anticonvulsant, Antitumor, Anti-inflammatory |
| Spiro-oxindoles | Anticancer (p53-MDM2 inhibitors), Antiviral |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Opioid Receptor Agonism |
This table is for comparative purposes and highlights the need for specific investigation into this compound.
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthetic Routes for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione
While established methods for the synthesis of spiro-oxazolidinones exist, the pursuit of more efficient, scalable, and environmentally benign routes remains a critical objective. Future research is focused on developing novel synthetic strategies that offer improved yields, greater functional group tolerance, and access to a wider range of structural analogues.
One promising approach involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from simple starting materials. A recently developed catalyst-free, three-component reaction between isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones has proven effective for synthesizing related spiro heterocycles. nih.gov Adapting such MCRs for the synthesis of this compound could offer a highly efficient and atom-economical pathway.
Another area of active development is the application of advanced catalytic systems. For instance, a diastereoselective gold/palladium relay catalytic tandem cyclization has been successfully employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net Exploring similar relay catalysis or other transition-metal-catalyzed processes, such as the metal-catalyzed oxidative cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide derivatives, could lead to more direct and selective synthetic routes. nih.gov Organocatalysis also presents a powerful tool, with chiral bifunctional thiourea–tertiary amine organocatalysts enabling highly efficient cascade aldol-cyclization reactions for the construction of spiro[oxazolidine-2-thione-oxindoles] with excellent stereocontrol. researchgate.net
Further research into solid-phase synthesis and flow chemistry techniques could facilitate the high-throughput synthesis of libraries of this compound derivatives, accelerating the drug discovery process.
| Synthetic Strategy | Key Reagents/Catalysts | Description | Potential Advantages | Reference |
| Evans Asymmetric Aldol (B89426) Reaction | Chiral 'glycine enolate equivalent', TiCl₄, DIPEA | Construction of the pyrrolidinone ring system via a chelation-controlled aldol reaction. | High diastereoselectivity and access to chiral products. | researchgate.netresearchgate.net |
| Metal-Catalyzed Oxidative Cyclization | Cu[(CH₃CN)₄ClO₄] or Rh₂(OAc)₄, PhI(OAc)₂ | Intramolecular oxidative cyclization of an amide to form the spiro-dione core. | Good yields and use of relatively economical catalysts. | nih.gov |
| Gold/Palladium Relay Catalysis | Au/Pd catalysts | Tandem cyclization involving a furan-derived azadiene and a Pd-π-allyl dipole. | Mild reaction conditions and high diastereoselectivity. | researchgate.net |
| Organocatalytic Cascade Reaction | Chiral thiourea–tertiary amine organocatalyst | Cascade aldol-cyclization of 3-isothiocyanato oxindoles and aldehydes. | High efficiency, excellent stereoselectivity, and rapid reaction times. | researchgate.net |
| Three-Component Reaction | Isocyanide, dialkyl acetylenedicarboxylate (B1228247), 4-arylidene-isoxazol-5(4H)-one | Catalyst-free coupling to form complex spiro architectures via a zwitterionic adduct. | High atom economy, operational simplicity, and good yields. | nih.gov |
Advanced Derivatization for Enhanced Scaffold Utility
The this compound core serves as an excellent template for further chemical modification. Advanced derivatization strategies are crucial for fine-tuning the physicochemical properties and biological activities of these compounds, thereby enhancing their utility in various applications.
Future efforts will likely concentrate on site-selective functionalization of the spirocyclic framework. For example, alkylation or arylation at the nitrogen atom (N-1) can introduce a wide variety of substituents, significantly impacting the molecule's lipophilicity, steric profile, and potential for new intermolecular interactions. The use of diverse alkylating agents, such as propargyl bromide in the presence of a suitable base like DBU, allows for the introduction of functional handles for subsequent click chemistry reactions. nih.gov
The development of novel linkers and conjugation strategies will also be important. For instance, conjugating the spiro-oxazolidinone scaffold to other molecular entities, such as catechol moieties, has been shown to enhance the activity of oxazolidinone antibiotics against certain bacteria by hijacking bacterial iron uptake systems. rsc.org Similar strategies could be employed for the this compound scaffold to create targeted therapeutics or molecular probes.
Exploration of Underexplored Chemical Space and Stereoisomers
The three-dimensional nature of the spirocyclic core of this compound makes it a rich source of stereochemical diversity. The spiro-carbon atom is a quaternary stereocenter, and additional stereocenters can be present on both the oxazolidinone and cyclohexane (B81311) rings. A thorough exploration of this stereochemical space is a significant opportunity for future research.
The development of diastereoselective and enantioselective synthetic methods is paramount. Chiral auxiliaries, such as those used in Evans aldol reactions, have been instrumental in controlling the stereochemistry during the formation of the lactam ring. researchgate.netnih.gov Similarly, organocatalytic approaches have demonstrated excellent control over the formation of vicinal quaternary/tertiary stereocenters. researchgate.net Future work should focus on expanding the scope of these methods and developing new catalytic systems that can provide access to all possible stereoisomers of a given derivative. Biocatalysis, using enzymes to perform key stereoselective transformations, represents another promising, albeit less explored, avenue for accessing specific enantiomers of spiro-oxazolidinones. thieme-connect.com
Beyond stereoisomerism, there is vast underexplored chemical space associated with variations in the core scaffold itself. This includes the synthesis of analogues with different ring sizes (e.g., 3-oxa-1-azaspiro[4.4]nonane or 3-oxa-1-azaspiro[5.5]undecane systems), the introduction of additional heteroatoms into the carbocyclic ring, and the synthesis of regioisomers such as 1-oxa-2-azaspiro[4.5]decane or 2-oxa-1-azaspiro[4.5]decane systems. rsc.org These structural modifications would lead to novel scaffolds with distinct geometric and electronic properties, potentially unlocking new biological activities.
Application of Artificial Intelligence and Machine Learning in Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. researchgate.net For a scaffold like this compound, these computational tools offer immense potential to accelerate research and development.
One key application is in the de novo design of novel derivatives with desired properties. ML models, trained on large datasets of known compounds and their biological activities, can generate new molecular structures based on the spiro-dione scaffold that are predicted to have high potency and selectivity for a specific biological target. These models can explore a vast virtual chemical space far more efficiently than traditional medicinal chemistry approaches.
AI can also play a crucial role in synthetic planning. Retrosynthesis prediction algorithms can propose viable synthetic routes to novel, computationally designed target molecules. researchgate.net Furthermore, reaction outcome and yield prediction models can help chemists optimize reaction conditions, saving significant time and resources in the laboratory. researchgate.net By analyzing extensive reaction databases, these algorithms can identify patterns and predict the success of a given transformation under specific conditions, guiding the selection of reagents, catalysts, and solvents for the synthesis of this compound and its derivatives.
Interdisciplinary Research at the Interface of Chemistry and Biology (mechanistic focus)
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound derivatives is essential for their rational design as therapeutic agents. This requires a concerted, interdisciplinary research effort at the interface of chemistry and biology.
Future studies should focus on elucidating the precise interactions between these spiro compounds and their biological targets. For derivatives identified as potential enzyme inhibitors or receptor modulators, techniques such as X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the binding mode. Molecular docking and molecular dynamics (MD) simulations can complement these experimental studies by providing insights into the binding thermodynamics and kinetics, as demonstrated in studies of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives targeting opioid receptors. nih.gov
Mechanistic studies should also investigate the synthetic pathways themselves. For example, Density Functional Theory (DFT) calculations have been used to model the proposed reaction pathway for the oxidative rearrangement of α,β-unsaturated γ-lactams into 2-oxazolidinones, providing insights into the transition states and the role of specific substituents in directing the reaction. nih.gov A similar mechanistic understanding of the formation of this compound would enable more rational control over reaction outcomes and selectivity. Investigating the biosynthetic pathways of structurally related natural products can also provide inspiration for novel synthetic strategies. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione and its derivatives?
- Methodology : The compound and its analogs are synthesized via multicomponent condensation reactions. For example, 2-Oxa-spiro[3.4]octan-1,3-dione reacts with benzothiazol-2-yl-amine derivatives under acidic conditions to yield spirocyclic products . Another approach involves dearomatization of aromatic substrates (e.g., anisole) with dicarbon synthons (e.g., isobutyraldehyde) and nitriles in concentrated sulfuric acid, forming the azaspiro framework .
- Key Considerations : Reaction conditions (acid catalysis, temperature) and substrate steric/electronic properties significantly influence yield and regioselectivity.
Q. How is structural characterization performed for this compound derivatives?
- Methodology :
- Spectroscopy : and NMR confirm backbone connectivity, while IR identifies carbonyl groups (e.g., 2,4-dione peaks at ~1700–1750 cm) .
- X-ray Crystallography : Resolves spirocyclic conformation and substituent orientation. For example, 3-(4-chlorophenylsulfonyl) derivatives show planar dione rings and axial sulfonyl groups .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of azaspiro derivatives?
- Methodology :
- In Vitro Assays : Derivatives like 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indole carboxamides are screened for antimicrobial or enzyme inhibitory activity using MIC (Minimum Inhibitory Concentration) or IC assays .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., aryl groups at position 8) alters activity. For example, 8-phenyl derivatives exhibit enhanced binding to neurological targets .
Q. How can structural modifications enhance the pharmacological profile of azaspiro compounds?
- Methodology :
- Functionalization : Introducing sulfonyl (e.g., 4-chlorophenylsulfonyl) or halogenated aryl groups improves target affinity and metabolic stability .
- Spirocyclic Rigidity : Constrained conformations reduce off-target interactions. Crystallographic data (e.g., dihedral angles in 3-methoxycarbonyl derivatives) guide rational design .
Q. What analytical methods ensure quality control of azaspiro compounds in research settings?
- Methodology :
- Chromatography : HPLC with high-resolution columns (e.g., Chromolith) separates enantiomers and detects impurities .
- Reference Standards : Pharmacopeial-grade standards (e.g., USP/EP) validate purity via comparative retention times and spiking experiments .
Q. How should researchers address contradictory or incomplete toxicity data for azaspiro compounds?
- Methodology :
- Gap Analysis : Prioritize compounds with missing GHS hazard data (e.g., acute oral toxicity) for tiered testing (e.g., OECD 423 guidelines) .
- Read-Across Strategies : Use toxicity data from structurally similar compounds (e.g., spirocyclic lactams) to estimate risks .
Q. How does crystallography contribute to understanding azaspiro compound reactivity?
- Methodology :
- Crystal Packing Analysis : Reveals intermolecular interactions (e.g., hydrogen bonds in 8,9-isopropylidenedioxy derivatives) that stabilize reactive intermediates .
- Conformational Flexibility : X-ray structures of 1-oxa-6,9-diazaspiro[4.5]decanes show restricted rotation, explaining regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
